Cas no 830321-17-0 (Benzenamine, 4-(2,6-dimethylphenoxy)-2-methyl-)

830321-17-0 structure
Product name:Benzenamine, 4-(2,6-dimethylphenoxy)-2-methyl-
Benzenamine, 4-(2,6-dimethylphenoxy)-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-(2,6-dimethylphenoxy)-2-methyl-
- 4-(2,6-dimethylphenoxy)-2-methylaniline
- INDEX NAME NOT YET ASSIGNED
- DTXSID60656027
- SCHEMBL22511338
- 830321-17-0
-
- Inchi: InChI=1S/C15H17NO/c1-10-5-4-6-11(2)15(10)17-13-7-8-14(16)12(3)9-13/h4-9H,16H2,1-3H3
- InChI Key: FKUNGHWLRNHUHJ-UHFFFAOYSA-N
- SMILES: CC1=C(C(=CC=C1)C)OC2=CC(=C(C=C2)N)C
Computed Properties
- Exact Mass: 227.131014166g/mol
- Monoisotopic Mass: 227.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 3.5
Benzenamine, 4-(2,6-dimethylphenoxy)-2-methyl- Related Literature
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
830321-17-0 (Benzenamine, 4-(2,6-dimethylphenoxy)-2-methyl-) Related Products
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